
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-substituted benzamides has been reported, where different substituents are introduced to the benzamide structure to evaluate their biological activities. In one study, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Another research effort described the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides, which showed promising cardiac electrophysiological activity, indicating the potential of the imidazolyl group as a substituent . Additionally, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These studies highlight the diverse synthetic approaches and the importance of substituent variation in the development of benzamide derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of different functional groups and their positions on the benzamide core can significantly influence the binding affinity and specificity towards biological targets. For example, the introduction of a 1,3,4-oxadiazol moiety has been shown to confer antimicrobial properties to the benzamide derivatives . Similarly, the incorporation of an imidazolyl group has been associated with selective class III electrophysiological activity, which is important in the development of antiarrhythmic agents . The molecular structure analysis of these compounds is essential for understanding their mechanism of action and for the rational design of new derivatives with improved efficacy and safety profiles.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives often include the formation of amide bonds and the introduction of various substituents through reactions such as ring conversion or nucleophilic substitution. The synthesis of N-substituted benzamides typically involves the reaction of an amine with a carboxylic acid or its derivatives, such as acid chlorides or esters, to form the amide bond . The choice of substituents and reaction conditions can lead to a wide range of benzamide derivatives with diverse biological activities. The chemical reactions used in the synthesis are carefully optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonamide or oxadiazole groups can affect the polarity and hydrogen bonding capacity of the molecules, which in turn can impact their solubility in various solvents . These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the physical and chemical properties of benzamide derivatives is essential for their formulation and delivery as potential therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and spectral analysis of derivatives closely related to the chemical structure of interest, demonstrating significant antimicrobial and antibacterial activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential in antibacterial applications (Khalid et al., 2016).
Biological Activities and Anticancer Potential
The compound's structural analogs have been explored for their pharmacological activities, including antimicrobial, antitubercular, and anticancer properties. For example, certain sulfonyl derivatives exhibited excellent antitubercular molecules against Mycobacterium tuberculosis, compared with first-line drugs (Suresh Kumar et al., 2013). Furthermore, derivatives designed and synthesized from related compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting their potential use in cancer therapy (Ravinaik et al., 2021).
Antimicrobial Evaluation
The creation of novel azetidinones and their antimicrobial evaluation further showcases the utility of these compounds in combating microbial infections. Compounds synthesized from aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated good yields and significant antibacterial and antifungal activities (Prajapati & Thakur, 2014).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-6-4-5-14(11-16)18-21-22-19(28-18)20-17(23)13-7-9-15(10-8-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPNHYHCDMJUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)
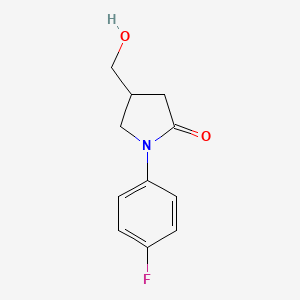
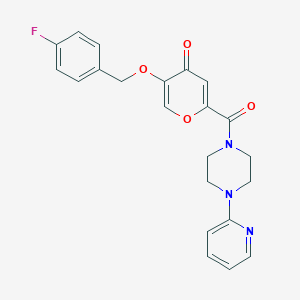
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
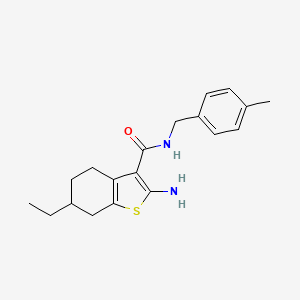
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
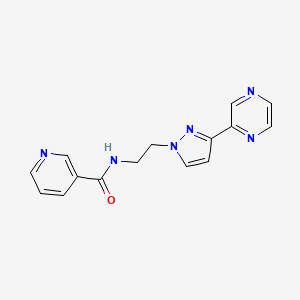
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
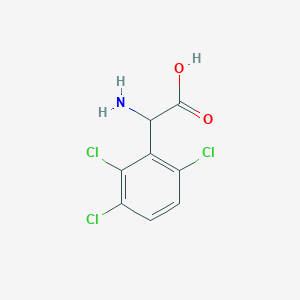
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
